molecular formula C18H19NO7 B3656561 3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3656561
M. Wt: 361.3 g/mol
InChI Key: DBNJAZIXYLYIRO-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including hydroxyl, methoxy, and carboxylate groups. It is of significant interest in the fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker.

    Felodipine: Similar to amlodipine, used for treating hypertension.

Uniqueness

3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.

Properties

IUPAC Name

dimethyl 4-(4-hydroxyphenyl)-1-(2-methoxy-2-oxoethyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO7/c1-24-15(21)10-19-8-13(17(22)25-2)16(14(9-19)18(23)26-3)11-4-6-12(20)7-5-11/h4-9,16,20H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNJAZIXYLYIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-(2-METHOXY-2-OXOETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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